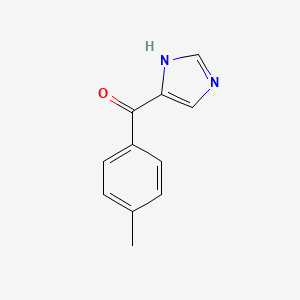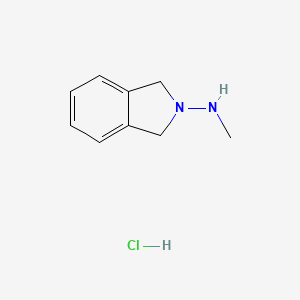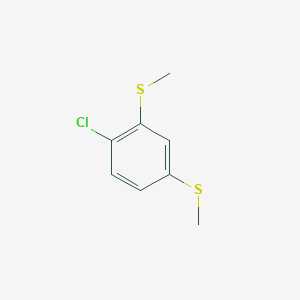
4-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Incorporation into Growth Hormone Secretagogues
The first enantioselective synthesis of a related compound, (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid, has been achieved. This compound was incorporated into growth hormone secretagogue (GHS) compounds, resulting in analogs with significantly increased in vitro potency and improved in vivo efficacy and pharmacokinetic properties in rat models (Li et al., 2008).
Radioligand Synthesis for PET Imaging
4-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid has been utilized in the synthesis of carbon-11 labeled fluvoxamine, a potent antidepressant. This synthesis was a part of developing a potential radioligand for non-invasive assessment of serotonin uptake sites in the human brain using positron emission tomography (PET) (Matarrese et al., 1997).
In HIV Protease Inhibitors
The compound has been a component in the synthesis of HIV protease inhibitors. For instance, it was used in the facile synthesis of (2R, 3S)-1-amino-3-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutane, a key component of the HIV protease inhibitor VX-478 (Yuasa et al., 1998).
Hydrogelators for Drug Delivery
Short tripeptide-based amphiphiles incorporating 4-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid have been synthesized for use as hydrogelators. These hydrogels have potential for entrapment and release of drugs like Vitamin B12 and Doxorubicin, showing promise in localized breast cancer therapy (Guchhait et al., 2021).
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKBWPBMROHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B3284672.png)
![1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone](/img/structure/B3284675.png)

![2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid](/img/structure/B3284681.png)
